molecular formula C14H11NaO6S B560678 trans Resveratrol 3-Sulfate Sodium Salt CAS No. 858127-11-4

trans Resveratrol 3-Sulfate Sodium Salt

Cat. No. B560678
M. Wt: 330.3
InChI Key: OWGXRCOCVOPKAM-TYYBGVCCSA-M
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Description

Trans Resveratrol 3-Sulfate Sodium Salt is a metabolite of resveratrol . It is a synthetic compound and can be found in biological fluids .


Molecular Structure Analysis

The molecular formula of trans Resveratrol 3-Sulfate Sodium Salt is C14H11O6S . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Nutrition and Metabolism

  • Methods of application or experimental procedures : In an in vitro epithelial model using Caco-2 cell lines, the metabolism of trans-resveratrol was investigated and compared with cis-resveratrol and dihydroresveratrol .
  • Results or outcomes : The majority of trans-resveratrol was transported unchanged through the Caco-2 cells, while cis-resveratrol was mostly metabolized . A sulphate conjugate was identified as the main metabolite of trans-resveratrol in this model .

Cancer Research

  • Methods of application or experimental procedures : To overcome these hurdles, various nanoparticles such as organic and inorganic nanoparticles, liposomes, polymeric nanoparticles, dendrimers, solid lipid nanoparticles, gold nanoparticles, zinc oxide nanoparticles, zeolitic imidazolate frameworks, carbon nanotubes, bioactive glass nanoparticles, and mesoporous nanoparticles were employed to deliver resveratrol, enhancing its water solubility, bioavailability, and efficacy against various types of cancer .
  • Results or outcomes : Resveratrol-loaded nanoparticle or resveratrol-conjugated nanoparticle administration exhibits excellent anticancer potency compared to free resveratrol .

Antioxidant Activity

  • Summary of the application : This compound demonstrates antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
  • Methods of application or experimental procedures : The antioxidant activity of this compound was tested in a Trolox assay .
  • Results or outcomes : It showed a dose-dependent inhibition of Caco-2 colorectal adenocarcinoma cell growth when applied at concentrations ranging from 10 to 100 µM .

Metabolomics Research

  • Summary of the application : Resveratrol-3-O-sulfate is a metabolite derived from trans-Resveratrol and can be found in biological fluids .
  • Methods of application or experimental procedures : This compound is used in metabolomics research, which is a scientific study of chemical processes involving metabolites .
  • Results or outcomes : Within the cell, Resveratrol 3-sulfate is primarily located in the cytoplasm and in the extracellular space .

Gut Microbiota Modulation and Inflammatory Disorders

  • Summary of the application : Resveratrol is known to possess potent anti-inflammatory properties and has a pivotal role in safeguarding the intestinal barrier . It has the capacity to prevent intestinal inflammation and regulate the gut microbiome .
  • Methods of application or experimental procedures : A study investigated the combined effects of resveratrol and vitamin E on LPS-induced RAW264.7 cells .
  • Results or outcomes : The combination of resveratrol and vitamin E decreased the release of TNF-α and IL-6 to levels comparable to that of resveratrol alone .

Production and Application in Nutrition and Medicine

  • Summary of the application : Trans-resveratrol is beneficial to human health, which explains its high appeal to different research groups . It has been associated with the “French paradox” because its daily consumption (e.g., in the form of red wine) helps prevent the development of cardiovascular diseases .
  • Methods of application or experimental procedures : Various foods may represent valuable sources of trans-resveratrol, such as Itadori tea, peanuts, pistachios, peanut butter, and chocolate .
  • Results or outcomes : Resveratrol exerts its protective actions through the regulation of nitric oxide production and prevents thrombocyte aggregation through regulation of the synthesis of eicosanoids .

Safety And Hazards

The safety data sheet of trans Resveratrol 3-Sulfate Sodium Salt provides information about its safety and hazards . It is also mentioned that the metabolite trans-resveratrol sulfate could inhibit CYP enzymes in humans and may interact with medicines which are mainly metabolised by CYP2C9 .

properties

IUPAC Name

sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGXRCOCVOPKAM-TYYBGVCCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718187
Record name Sodium 3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans Resveratrol 3-Sulfate Sodium Salt

CAS RN

858127-11-4
Record name Sodium 3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
Y Xu, S Zhang, J Guo, L Chen, Y Liou, T Rao… - Journal of Analytical …, 2022 - hindawi.com
… 6LXS-20-2) and trans-resveratrol-3-sulfate sodium salt (purity: 96.76%, Lot No. 10-UPA-21-2) were purchased from Toronto Research Chemicals (Brisbane Road, Toronto, …
Number of citations: 4 www.hindawi.com
RS Turner, RG Thomas, S Craft, CH Van Dyck… - Neurology, 2015 - AAN Enterprises
… Louis, MO), trans-resveratrol-3-O-β-D-glucuronide, trans-resveratrol-4-O-β-D-glucuronide, and trans-resveratrol-3-sulfate sodium salt (Toronto Research Chemicals Inc., Canada) were …
Number of citations: 596 n.neurology.org
S Zhang, Y Xu, M Ye, W Ye, J Xiao, H Zhou, W Zhang… - Nutrients, 2022 - mdpi.com
… ammonium acetate and acetonitrile at a flow rate of 0.30 mL/min was used for the separation of RSV, trans-resveratrol-3-o-β-d-glucuronide(R3G), trans-resveratrol-3-sulfate sodium salt (…
Number of citations: 3 www.mdpi.com
CB Jendresen, AT Nielsen - Nature Communications, 2019 - nature.com
… All chemicals were purchased from Sigma-Aldrich, except trans-resveratrol 3-sulfate sodium salt (Santa Cruz Biotechnology, USA) and zosteric acid (ChiroBlock, Germany). E. coli …
Number of citations: 19 www.nature.com
B Point, S Banerjee
Number of citations: 0

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